6-(tert-Butyl)chroman-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-tert-butyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHDZXWBSWGOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553196 | |
| Record name | 6-tert-Butyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23067-77-8 | |
| Record name | 6-tert-Butyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Tert Butyl Chroman 4 One and Its Analogues
Strategic Approaches to the Chroman-4-one Core Structure
The construction of the fundamental chroman-4-one ring system is a critical first step in the synthesis of 6-(tert-butyl)chroman-4-one. Various synthetic strategies have been developed to achieve this, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions.
Base-Mediated Annulation and Cyclization Reactions
Base-mediated reactions represent a classical and widely utilized approach for the synthesis of the chroman-4-one core. These methods often involve the formation of a key carbon-oxygen bond to complete the heterocyclic ring.
One of the most common strategies is the intramolecular oxa-Michael addition. This reaction typically starts from a 2'-hydroxychalcone (B22705) derivative, which can be synthesized through a base-catalyzed aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde. The subsequent intramolecular conjugate addition of the phenolic hydroxyl group to the α,β-unsaturated ketone system, promoted by a base, leads to the formation of the chroman-4-one ring. The choice of base and reaction conditions can be crucial for the efficiency of the cyclization.
Another significant base-mediated approach involves the reaction of phenols with α,β-unsaturated acids or their derivatives. For instance, the reaction of a phenol (B47542) with acrylic acid or its esters can proceed via a Michael addition, followed by an intramolecular Friedel-Crafts acylation to furnish the chroman-4-one skeleton. This method offers a direct route to the chroman-4-one core from readily available starting materials.
A two-step synthesis of various 4-chromanones has been described, starting with the Michael addition of phenols to acrylonitrile (B1666552) in the presence of potassium carbonate and tert-butanol (B103910) to generate 3-aryloxypropanenitriles. These intermediates are then treated with trifluoromethanesulfonic acid and trifluoroacetic acid to afford the desired 4-chromanones in moderate to excellent yields through an intermolecular Houben-Hoesch reaction.
| Starting Materials | Reagents and Conditions | Product | Yield |
| Phenol, Acrylonitrile | 1. K2CO3, t-BuOH; 2. TfOH, TFA | 4-Chromanone | Moderate to Excellent |
| 2'-Hydroxyacetophenone, Aldehyde | Base (e.g., NaOH, KOH) | 2-Substituted or 2,3-disubstituted chroman-4-one | Varies |
| Phenol, α,β-Unsaturated acid | Acid catalyst (for Friedel-Crafts) | Chroman-4-one | Varies |
Radical Cascade Cyclization of Precursors
Radical cascade cyclizations have emerged as a powerful and efficient tool for the construction of complex molecular architectures, including the chroman-4-one core. These reactions often proceed under mild conditions and exhibit high functional group tolerance.
A prevalent strategy involves the use of 2-(allyloxy)arylaldehydes as radical acceptors. In these reactions, a radical species is generated from a suitable precursor, which then adds to the aldehyde to form an acyl radical. This is followed by an intramolecular 5-exo-trig cyclization onto the tethered alkene, leading to the formation of the chroman-4-one ring. A variety of radical precursors can be employed, allowing for the introduction of diverse substituents at the C-3 position of the chroman-4-one.
For example, a metal-free approach utilizes (NH4)2S2O8 to generate alkoxycarbonyl radicals from oxalates, which then undergo a cascade radical cyclization with 2-(allyloxy)arylaldehydes to produce ester-containing chroman-4-ones. Similarly, carbamoyl (B1232498) radicals generated from oxamic acids under metal-free conditions can participate in a decarboxylative radical cascade cyclization to afford amide-containing chroman-4-one scaffolds.
Silver-catalyzed cascade radical cyclization of 2-(allyloxy)arylaldehydes with cyclopropanols has also been developed to synthesize carbonyl-containing alkyl-substituted chroman-4-one derivatives. This transformation proceeds under mild oxidative conditions.
| Radical Precursor | Reagents and Conditions | Functional Group Introduced at C-3 |
| Oxalates | (NH4)2S2O8 | Ester |
| Oxamic Acids | K2S2O8 | Amide |
| Cyclopropanols | AgNO3, K2S2O8 | Carbonyl-containing alkyl |
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers a versatile and efficient platform for the synthesis of the chroman-4-one core, often proceeding with high atom economy and selectivity.
Palladium-catalyzed reactions have been successfully employed for the construction of chroman-4-ones. One such method involves the intramolecular acylation of alkenyl bromides with aldehydes. This protocol utilizes a Pd(PPh3)4/Xphos catalyst system with K2CO3 as the base to synthesize diversely functionalized flavonoids, which are a class of chroman-4-one derivatives. Another palladium-catalyzed approach is the carbonylative cyclization of o-iodophenols with terminal alkynes under an atmospheric pressure of carbon monoxide.
Rhodium-catalyzed reactions have also been explored. For instance, a rhodium-catalyzed alkyne hydroacylation followed by a thio-conjugate-addition sequence has been used to assemble thiochroman-4-ones, which are sulfur analogues of chroman-4-ones. While this example focuses on the thio-analogue, it highlights the potential of rhodium catalysis in the synthesis of related heterocyclic ketones.
Regioselective Introduction of the tert-Butyl Group at the C-6 Position
The introduction of the tert-butyl group at the C-6 position of the chroman-4-one scaffold is a crucial step in the synthesis of the target compound. This can be achieved through either direct functionalization of a pre-formed chroman-4-one ring or by utilizing a building block approach where the tert-butyl group is already present in one of the starting materials.
Direct Functionalization Strategies
Direct functionalization of the chroman-4-one core offers a convergent approach to this compound. The primary method for introducing an alkyl group onto an aromatic ring is the Friedel-Crafts alkylation.
The Friedel-Crafts alkylation of a chroman-4-one with a tert-butylating agent, such as tert-butyl alcohol or a tert-butyl halide, in the presence of a Lewis acid catalyst (e.g., AlCl3, FeCl3, or a Brønsted acid like sulfuric acid) would be the most direct route. The regioselectivity of this reaction is governed by the electronic and steric properties of the chroman-4-one system. The C-6 position is generally favored for electrophilic substitution due to the activating effect of the ether oxygen and the directing effect of the carbonyl group. However, careful optimization of reaction conditions is necessary to achieve high regioselectivity and avoid side reactions. While direct aromatic tert-butylation has been observed during the synthesis of the related thiochroman-4-ones from thiophenols and 3-methylbut-2-enoic acid in the presence of methanesulphonic acid nih.govresearchgate.net, specific examples of direct C-6 tert-butylation of a pre-formed chroman-4-one are not extensively detailed in the readily available literature, suggesting this may be a challenging transformation requiring specific catalytic systems.
Building Block Approaches Incorporating Substituted Phenolic Precursors
A more common and often more regioselective strategy for the synthesis of this compound involves the use of a phenolic precursor that already contains the tert-butyl group at the desired position. This "building block" approach ensures the correct placement of the substituent from the outset.
The most logical starting material for this approach is 4-tert-butylphenol (B1678320). This commercially available compound can be elaborated into the target chroman-4-one through various synthetic routes. For example, 4-tert-butylphenol can be acylated with 3-chloropropionyl chloride under Friedel-Crafts conditions to yield 2-hydroxy-5-tert-butyl-β-chloro-propiophenone. Subsequent treatment of this intermediate with a base, such as sodium hydroxide, induces an intramolecular cyclization to afford this compound.
Alternatively, 4-tert-butylphenol can be reacted with acrylonitrile in a Michael addition, followed by a Hoesch reaction to construct the chroman-4-one ring system, mirroring the general synthesis of 4-chromanones from phenols. Another approach involves the condensation of a 2'-hydroxyacetophenone derivative of 4-tert-butylphenol with an appropriate aldehyde or its equivalent, followed by cyclization.
The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a related chromene derivative, has been achieved via the condensation of (3E)-2-oxo-4-phenylbut-3-enoate methyl ester with 4-tert-butylphenol in the presence of a gold and silver catalyst system, followed by cyclodehydration and hydrolysis semanticscholar.org. This demonstrates the utility of 4-tert-butylphenol as a versatile building block for the synthesis of complex chromane (B1220400) derivatives.
| Precursor | Reaction Sequence | Product |
| 4-tert-Butylphenol | 1. Friedel-Crafts acylation with 3-chloropropionyl chloride; 2. Base-mediated cyclization | This compound |
| 4-tert-Butylphenol | 1. Michael addition to acrylonitrile; 2. Hoesch reaction | This compound |
| 4-tert-Butylphenol | Condensation with (3E)-2-oxo-4-phenylbut-3-enoate methyl ester, cyclodehydration, hydrolysis | 6-tert-Butyl-4-phenyl-4H-chromene-2-carboxylic acid |
Green Chemistry Principles and Sustainable Synthetic Protocols
The synthesis of chroman-4-one derivatives, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance efficiency. researchgate.net Research has focused on developing protocols that utilize non-toxic catalysts, environmentally benign solvents, and energy-efficient reaction conditions. researchgate.net These innovative methods aim to provide high yields, scalability, cost-effectiveness, and ease of purification. researchgate.net
A significant advancement in this area is the use of one-pot multicomponent reactions, which streamline synthetic processes. For instance, a green protocol for synthesizing 2-amino-4H-chromene-3-carbonitrile derivatives has been developed using pyridine-2-carboxylic acid as a sustainable and rapid catalyst in a water-ethanol solvent mixture. nih.gov This method demonstrates high atom economy and a low E-factor (environmental factor), confirming its adherence to green principles. nih.gov The dual acid-base behavior of the catalyst is crucial for driving the reaction efficiently under mild reflux conditions. nih.gov
Other sustainable approaches that are applicable to the synthesis of the chromanone scaffold include:
Visible-Light Induced Synthesis : Photoredox catalysis using visible light offers a mild and non-toxic method for initiating reactions. rsc.org A doubly decarboxylative Giese reaction has been developed for the synthesis of 2-substituted-chroman-4-ones, where visible light, a photoredox catalyst, and a base are key parameters for the transformation. rsc.orgnih.gov This approach allows for the formation of radical intermediates under gentle conditions. nih.gov
Microwave and Ultrasound Irradiation : These alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net
Use of Green Solvents : The replacement of hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents (e.g., choline (B1196258) chloride/urea) is a core tenet of sustainable synthesis. nih.govresearchgate.net Reactions in aqueous media are particularly advantageous due to their environmental friendliness and often simplified work-up procedures. researchgate.net
Heterogeneous Catalysis : The development of reusable catalysts, such as Ti-Beta zeolites, supports green chemistry by simplifying catalyst recovery and minimizing waste. nankai.edu.cn These catalysts have shown high activity and selectivity in oxidation reactions, which can be a part of the synthetic pathway for functionalized chromanones. nankai.edu.cn
The following table summarizes various green synthetic strategies applicable to the chroman-4-one framework.
| Methodology | Catalyst / Reagents | Solvent | Conditions | Key Advantages |
| Multicomponent Reaction | pyridine-2-carboxylic acid | Water–EtOH (1:1) | Reflux | High yields (up to 98%), high atom economy, catalyst recyclability. nih.gov |
| Visible-Light Photocatalysis | Photoredox catalyst (e.g., Ru(bpy)₃Cl₂) | Anhydrous solvent | Visible light irradiation, inert atmosphere | Mild reaction conditions, avoids toxic reagents, good to high yields. rsc.orgnih.gov |
| Deep Eutectic Solvent (DES) Synthesis | Choline chloride/urea (1:2) | - | - | Simple, green protocol with easy work-up and good to excellent yields. researchgate.net |
| Microwave-Assisted Synthesis | Various catalysts (e.g., In(OTf)₃, piperidine) | Ethanol or solvent-free | Microwave irradiation | Reduced reaction times, high yields, energy efficiency. researchgate.net |
Scale-Up Synthesis Considerations for this compound and its Derivatives
Transitioning the synthesis of this compound and its analogues from laboratory-scale to industrial production requires careful consideration of several factors to ensure the process is safe, economically viable, and environmentally sustainable. Key considerations include catalyst selection, solvent management, purification methods, and waste reduction.
A primary challenge in scaling up traditional chroman-4-one syntheses is the reliance on stoichiometric amounts of catalysts that are difficult to remove and recycle. For example, the use of large excesses of polyphosphoric acid or Friedel-Crafts catalysts like aluminum chloride is problematic for industrial applications. google.com These methods generate significant amounts of waste, leading to environmental pollution and complex, costly work-up procedures. google.com Therefore, developing protocols that use catalytic, rather than stoichiometric, amounts of reagents is crucial for large-scale production.
Modern synthetic protocols designed with scalability in mind often undergo validation at the gram scale as a proof of concept. nih.govmdpi.com For example, the green synthesis of 4H-chromene derivatives using pyridine-2-carboxylic acid was successfully performed on a gram scale, demonstrating its potential for industrial application. nih.gov Similarly, a strategy involving an α,β-C(sp²)–H bond difunctionalization to prepare chromone (B188151) derivatives was also proven effective at the gram scale. mdpi.com
China has emerged as a major global manufacturer of chroman-4-one, leveraging optimized synthetic routes to ensure high purity and consistency for bulk production. innospk.com Industrial practices involve packaging in large quantities, such as 25 kg drums, and require specific storage conditions, typically in cool, ventilated areas, to maintain compound integrity. innospk.com
The table below outlines critical parameters and potential solutions for the scale-up synthesis of chroman-4-one derivatives.
| Parameter | Challenge at Scale | Potential Solution / Consideration |
| Catalysis | Use of stoichiometric, hazardous, and non-recyclable catalysts (e.g., polyphosphoric acid, AlCl₃). google.com | Employing recyclable and highly efficient organocatalysts or heterogeneous catalysts; utilizing photoredox or microwave-assisted reactions to reduce catalyst loading. researchgate.netnih.govrsc.org |
| Solvent Usage | Large volumes of volatile and hazardous organic solvents pose safety risks and disposal challenges. | Use of greener solvents like water-alcohol mixtures or deep eutectic solvents; designing solvent-free reaction conditions where possible. researchgate.netnih.gov |
| Reaction Conditions | Harsh conditions (e.g., high temperatures, long reaction times) increase energy consumption and can lead to side products. | Optimization of synthetic routes for efficiency; use of microwave irradiation or photocatalysis to enable milder conditions and shorter reaction times. researchgate.netrsc.orginnospk.com |
| Purification | Chromatographic purification is often not feasible or cost-effective for large quantities. | Development of synthetic routes that yield high-purity products requiring minimal purification; use of scalable techniques like distillation or recrystallization. google.com |
| Waste Management | Disposal of spent catalysts and large volumes of solvent waste is costly and environmentally harmful. | Implementing catalyst recycling protocols; minimizing waste streams by improving atom economy through multicomponent reactions. nih.govnankai.edu.cn |
| Process Safety & Storage | Handling large quantities of reagents and products requires strict safety protocols; ensuring product stability during long-term storage. | Adherence to industrial safety standards; establishing optimal storage conditions (e.g., cool, ventilated areas) to maintain product quality. innospk.com |
Structure Driven Derivatization and Functionalization of the 6 Tert Butyl Chroman 4 One Scaffold
Chemical Modifications at the Pyranone Ring
The pyranone portion of the 6-(tert-butyl)chroman-4-one scaffold offers multiple sites for chemical modification, namely the C-2 and C-3 positions adjacent to the heterocyclic oxygen and the C-4 carbonyl group. These positions are crucial for altering the scaffold's stereochemistry and electronic properties.
The introduction of substituents at the C-2 and C-3 positions is a primary strategy for creating diverse libraries of chroman-4-one derivatives. gu.se An efficient route to access 2-alkyl substituted chroman-4-ones involves a one-step, base-mediated aldol (B89426) condensation using microwave irradiation. acs.org This method is effective for generating derivatives with varying alkyl chains at the C-2 position. acs.org
For C-3 functionalization, radical cascade reactions have proven to be a potent method. For instance, a metal-free protocol using an oxidant like (NH₄)₂S₂O₈ can trigger a cascade radical annulation of 2-(allyloxy)arylaldehydes with various partners to install substituents at the C-3 position. mdpi.com While a specific example yielded methyl 2-(8-(tert-butyl)-4-oxochroman-3-yl)acetate, the methodology is broadly applicable to substituted arylaldehydes, indicating its potential for the 6-tert-butyl isomer. mdpi.com Another approach involves the visible-light-induced dual acylation of alkenes, which proceeds via a radical tandem cyclization to construct 3-substituted chroman-4-ones. acs.org
A classic and versatile method for C-3 functionalization begins with the bromination of the chroman-4-one core at the 3-position. gu.se The resulting 3-bromo-chroman-4-one serves as a key intermediate, where the bromine atom acts as a leaving group for subsequent substitution reactions, allowing the introduction of a wide array of functional groups such as amino, acetate, or cyano moieties. gu.se
Table 1: Examples of C-3 Substituted Chroman-4-one Derivatives
| Compound Name | Starting Material (Relevant Fragment) | Reaction Type | Reference |
| Methyl 2-(8-(tert-butyl)-4-oxochroman-3-yl)acetate | 2-(allyloxy)-3-(tert-butyl)benzaldehyde | Radical Cascade Annulation | mdpi.com |
| 6-tert-Butyl-3-((methylthio)methyl)chroman-4-one | 6-tert-Butyl-3-((methylthio)methyl)chromen-4-one | Reduction | thieme-connect.com |
| 3-Substituted Chroman-4-ones | o-(Allyloxy)arylaldehydes, Oxime Esters | Visible-Light-Induced Dual Acylation | acs.org |
The carbonyl group at the C-4 position is a defining feature of the chroman-4-one scaffold and its reactivity is fundamental to the scaffold's chemistry. While its presence is often crucial for certain biological activities, such as SIRT2 inhibition, its manipulation offers a route to novel derivatives. acs.org
A primary transformation of the C-4 carbonyl is its reduction to a hydroxyl group, converting the chroman-4-one into the corresponding chroman-4-ol. This reduction can be achieved using various methods, including catalytic hydrogenation or reduction by complex metal hydrides like sodium borohydride (B1222165). researchgate.net For example, cobalt(II) porphyrins have been used to catalyze the reduction of functionalized chromones to chroman-4-ols with sodium borohydride in high yields. researchgate.net
Furthermore, the C-4 position can be transformed to create a carbon-halogen bond. The reaction of chroman-4-ones with phosphorus tribromide (PBr₃) leads to the formation of 4-bromo-2H-chromenes. researchgate.net This reaction fundamentally alters the pyranone ring, converting the ketone into a bromo-substituted alkene and providing a versatile intermediate for further functionalization through cross-coupling reactions. researchgate.net
Table 2: Products of C-4 Carbonyl Manipulation
| Product Class | Reagent | Transformation | Reference |
| Chroman-4-ols | Sodium Borohydride (NaBH₄) | Carbonyl Reduction (C=O to CH-OH) | researchgate.net |
| 4-Bromo-2H-chromenes | Phosphorus Tribromide (PBr₃) | Carbonyl to Bromoalkene | researchgate.net |
Aromatic Ring Functionalization of the this compound Core
Functionalization of the benzene (B151609) ring of the this compound scaffold is critical for fine-tuning electronic and steric properties, which can profoundly impact biological interactions. The existing C-6 tert-butyl group, an electron-donating group, along with the ether oxygen in the pyranone ring, directs the position of subsequent electrophilic aromatic substitutions, primarily to the C-5, C-7, and C-8 positions. msu.edu
The introduction of additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring can significantly alter the scaffold's properties. The combined directing effects of the existing substituents determine the regioselectivity of these reactions. msu.edu For instance, the synthesis of SIRT2 inhibitors has shown that incorporating large, electron-withdrawing groups in the 6- and 8-positions can be favorable for activity. acs.org
The nitration of chromone (B188151) scaffolds is a known transformation for introducing a potent electron-withdrawing nitro group. While specific examples on the 6-tert-butyl scaffold are not prevalent, the nitration of related structures like 6,8-dibromo-2-trifluoromethylchromone has been successfully performed, yielding the 5-nitro derivative. researchgate.net This suggests that electrophilic nitration of the 6-tert-butyl-chroman-4-one core is a feasible strategy to introduce an EWG, likely at the C-5 or C-7 positions, guided by the existing groups. msu.eduresearchgate.net Similarly, Friedel-Crafts acylation can introduce keto groups, which are deactivating, meta-directing substituents. msu.edu The subsequent reduction of these nitro or acyl groups can convert them into electron-donating amino or alkyl groups, respectively, providing a route to both EWG and EDG functionalized derivatives. msu.edu
Halogenation is a common and effective method for functionalizing the aromatic ring, introducing atoms that can serve as synthetic handles for cross-coupling reactions or directly participate in halogen bonding interactions. The inherent directing effects of the 6-tert-butyl group and the pyranone ring oxygen favor substitution at the C-8 and C-5 positions.
A notable example that demonstrates the feasibility of further halogenating a substituted chroman-4-one is the synthesis of 6,8-dibromo-2-pentylchroman-4-one. acs.org This compound was identified as a potent SIRT2 inhibitor. acs.org Although this derivative was constructed from a pre-brominated phenol (B47542), it confirms that the chroman-4-one scaffold can accommodate bulky substituents at both the C-6 and C-8 positions. The synthesis of 4-bromomethyl-6-tert-butyl-2H-chromen-2-one from 4-tert-butylphenol (B1678320) via a Pechmann condensation with ethyl 4-bromoacetoacetate also highlights a route to this substituted scaffold. iucr.org
Table 3: Examples of Aromatic Ring Functionalization
| Compound | Functional Group(s) Introduced | Position(s) | Method/Significance | Reference |
| 6,8-Dibromo-2-pentylchroman-4-one | Bromo (EWG) | C-8 (on a C-6 substituted core) | Demonstrates feasibility of di-halogenation | acs.org |
| 6,8-Dibromo-5-nitro-2-trifluoromethylchromone | Nitro (EWG) | C-5 | Example of nitration on a halogenated chromone | researchgate.net |
| 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one | Bromo (on methyl group) | C-4 (methyl) | Synthesis from 4-tert-butylphenol | iucr.org |
Scaffold Hybridization and Bioconjugation Strategies
Combining the this compound scaffold with other pharmacophores to create hybrid molecules is a modern strategy in drug discovery aimed at modulating multiple biological targets or improving pharmacokinetic properties. researchgate.net Similarly, equipping the scaffold with reactive handles for bioconjugation allows for its attachment to biomolecules, creating targeted probes or therapeutics.
Several studies have reported the synthesis of hybrid molecules based on the closely related 6-tert-butyl-coumarin scaffold. These hybrids link the coumarin (B35378) core to other biologically active moieties such as pyrazole, piperidine-2,6-dione, and 1,2,3-triazoles. iucr.orgroyalsocietypublishing.orgiucr.org The synthesis of 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione, for example, was achieved through an SN2 reaction of the corresponding 4-bromomethyl coumarin. iucr.orgresearchgate.net
A particularly powerful strategy for both hybridization and bioconjugation is the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. The synthesis of 6-tert-butyl-4-[(4-hydroxymethyl-2H-1,2,3-triazol-2-yl)methyl]-2H-chromen-2-one demonstrates this approach. iucr.orgiucr.org In this method, a precursor such as a 4-bromomethylcoumarin is reacted with sodium azide (B81097) and an alkyne (propargyl alcohol in this case) to form the triazole-linked hybrid. iucr.orgiucr.org The introduction of an azide or alkyne functionality onto the chromanone scaffold effectively prepares it for bioconjugation to proteins or other macromolecules that have been tagged with the complementary reactive partner. nih.gov
Table 4: Examples of 6-tert-Butyl-Chromene/Chromanone Hybrids
| Hybrid Scaffold | Linked Moiety | Linkage Type | Strategy | Reference |
| 6-tert-Butyl-coumarin-pyrazole | Pyrazole | Methyleneamino | Schiff Base Formation | royalsocietypublishing.org |
| 6-tert-Butyl-coumarin-piperidinedione | 4,4-Dimethylpiperidine-2,6-dione | Methylene (B1212753) | S_N2 Reaction | iucr.orgresearchgate.net |
| 6-tert-Butyl-coumarin-triazole | 4-Hydroxymethyl-1,2,3-triazole | Methylene-triazole | Click Chemistry (CuAAC) | iucr.orgiucr.org |
| 6-tert-Butyl-4-(pyridin-4-yl)chroman-2-one | Pyridine | C-C bond | Decarboxylative Giese Reaction | acs.org |
Formation of Fused Heterocyclic Systems (e.g., Thiadiazole, Triazole, Spirochromanones)
The chroman-4-one scaffold is an excellent starting point for the synthesis of more complex, fused heterocyclic structures. The carbonyl group and the adjacent active methylene group at C3 are key reaction sites for building these new ring systems.
Thiadiazole Derivatives
The fusion of a thiadiazole ring to the chroman-4-one framework introduces a five-membered aromatic ring containing sulfur and nitrogen atoms, which can significantly alter the pharmacological profile of the parent molecule. A common synthetic route involves the reaction of a chromone precursor with thiosemicarbazide (B42300). psgcas.ac.in For instance, 4H-chromen-4-one can react with thiosemicarbazide to form an intermediate, (E)-2-((4-oxo-4H-chromen-3-yl)methylene)hydrazine carbothioamide. psgcas.ac.in This intermediate undergoes oxidative cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield a 3-(5-amino-1,3,4-thiadiazol-2-yl)-4H-chromen-4-one derivative. psgcas.ac.in
Further reaction of the amino group on the thiadiazole ring with various aromatic aldehydes can produce a diverse library of Schiff base derivatives. psgcas.ac.in This approach allows for the introduction of various substituted phenyl groups onto the thiadiazole moiety, creating complex chroman-4-one fused 1,3,4-thiadiazole (B1197879) systems. psgcas.ac.in
In a related strategy, myricetin (B1677590) derivatives, which contain a chromen-4-one core, have been functionalized with a 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole moiety. sioc-journal.cn One such synthesized compound is 3-(3-((3-(4-(tert-butyl)phenyl)- gu.semdpi.comresearchgate.nettriazolo[3,4-b] gu.seresearchgate.netgoogle.comthiadiazol-6-yl)thio)propoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, demonstrating the feasibility of incorporating the tert-butylphenyl group onto the fused heterocyclic system. sioc-journal.cn
Triazole Derivatives
Triazoles, five-membered rings with three nitrogen atoms, are another important class of heterocycles that can be appended to the chroman-4-one scaffold, often serving as stable linkers or pharmacophores. sci-hub.se The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for creating 1,2,3-triazole rings. researchgate.netnih.gov
A general strategy involves introducing either an azide or an alkyne functionality onto the chroman-4-one core. For example, a 2-aminochromone can be reacted with propargyl bromide to install alkyne groups. This di-alkyne intermediate can then undergo a CuAAC reaction with various organic azides in the presence of a copper sulfate (B86663) and sodium ascorbate (B8700270) catalytic system to yield N,N-bis-1,2,3-triazole derivatives. nih.gov This method allows for the attachment of a wide range of substituents (e.g., benzyl (B1604629), phenyl, substituted phenyl groups) via the triazole ring. nih.gov
An example of a complex triazole conjugate built upon a related coumarin scaffold is tert-butyl(6-oxo-6-(((1-(2-oxo-2H-chromen-4-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)hexyl)carbamate. researchgate.net This structure highlights how a triazole ring, formed via click chemistry, can connect the heterocyclic core to a linker with a terminal protecting group, suitable for further conjugation. researchgate.net
Spirochromanones
Spirocyclic compounds, where two rings share a single atom, are of great interest in medicinal chemistry due to their conformational rigidity. The this compound scaffold can be elaborated into spirochromanones, most notably spiro[chroman-2,4'-piperidine]-4-ones.
A prevalent synthetic method involves a base-catalyzed spirocyclization. mdpi.comsemanticscholar.org This reaction typically uses a substituted 1-(2-hydroxyphenyl)ethanone and a cyclic ketone. For instance, to generate the core structure, 1-(2-hydroxyphenyl)ethanone reacts with N-Boc-4-piperidinone in the presence of a base like pyrrolidine. mdpi.comsemanticscholar.orgclockss.org This affords a tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate, where the piperidine (B6355638) nitrogen is protected by a Boc group. mdpi.comsemanticscholar.org Subsequent deprotection of the Boc group with an acid, such as trifluoroacetic acid (TFA), yields the spiro[chroman-2,4'-piperidin]-4-one, which can be further functionalized. mdpi.comsemanticscholar.org
Modifications at the 6-position of the chroman ring, such as introducing a bromo or cyano group, provide handles for further synthetic transformations, including palladium-mediated coupling reactions. google.com This allows for the attachment of various aryl or heterocyclic moieties, leading to complex structures like those investigated as acetyl-CoA carboxylase (ACC) inhibitors. google.com
| Heterocycle Type | Key Reaction | Reactants | Product Class | Reference |
|---|---|---|---|---|
| Thiadiazole | Condensation & Oxidative Cyclization | 4H-Chromen-4-one, Thiosemicarbazide, POCl₃ | Chroman-4-one fused 1,3,4-thiadiazoles | psgcas.ac.in |
| Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-functionalized chromone, Organic azides | Chromone-based N,N-bis-1,2,3-triazoles | nih.gov |
| Spirochromanone | Base-Catalyzed Spirocyclization | 1-(2-Hydroxyphenyl)ethanone, N-Boc-4-piperidinone | Spiro[chroman-2,4'-piperidine]-4-ones | mdpi.comsemanticscholar.org |
Linker Chemistry for Conjugate Development
The functionalized this compound scaffold is a valuable building block for the development of molecular conjugates, such as antibody-drug conjugates (ADCs) or targeted small-molecule probes. nih.govnih.gov Linker chemistry is the critical component that connects the chromanone-based molecule to a biological macromolecule or another small molecule, controlling the stability, solubility, and release characteristics of the conjugate. nih.gov
The synthetic handles introduced through the formation of fused heterocycles are particularly useful for linker attachment. For example, the triazole ring formed via click chemistry is exceptionally stable and serves as an effective and popular linking unit. numberanalytics.com A bifunctional linker can be designed where one end reacts with a functional group on the chromanone derivative (e.g., an azide reacting with a terminal alkyne on the chromanone) and the other end possesses a functional group for conjugation to a protein or other molecule. frontiersin.org
The types of linkers used can be broadly divided into two categories:
Non-cleavable Linkers: These form a stable bond between the drug and the antibody. An example is the maleimidocaproyl (MC) linker, which provides stability through a thioether bond, often with steric hindrance to reduce hydrolysis. nih.gov A functionalized this compound could be attached to such a linker if it possesses a suitable nucleophile to react with the maleimide (B117702) group.
Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved to release the active drug under specific conditions found in the target environment, such as the low pH of endosomes or the presence of specific enzymes like cathepsins or sulfatases. nih.govdtu.dk
Enzymatically Cleavable Linkers: A common example is the valine-citrulline (Val-Cit) dipeptide linker, which is cleaved by lysosomal proteases. nih.gov This linker is often used with a self-immolative p-aminobenzyl (PAB) spacer to ensure the release of the unmodified drug. nih.gov A this compound derivative bearing an amine or hydroxyl group could be attached to a PAB spacer.
pH-Sensitive Linkers: Hydrazone or cis-aconityl linkers are examples that are hydrolyzed under acidic conditions.
Glucuronide Linkers: These are cleaved by β-glucuronidase, an enzyme that is abundant in the tumor microenvironment. nih.gov
Sulfatase-Cleavable Linkers: Novel linkers containing an aryl sulfate group can be cleaved by sulfatases, offering another enzymatic release strategy. dtu.dk
The development of a conjugate using the this compound scaffold would involve a multi-step synthesis. First, the chromanone core is functionalized, for instance, by creating a triazole derivative with a terminal reactive group (e.g., an amine or carboxylic acid). researchgate.net This functionalized molecule is then reacted with a chosen bifunctional linker. Finally, the resulting chromanone-linker construct is conjugated to the targeting moiety, such as an antibody, often through reactions targeting lysine (B10760008) or cysteine residues on the protein. nih.govnumberanalytics.com
| Linker Type | Cleavage Mechanism | Key Chemical Group | Example | Reference |
|---|---|---|---|---|
| Non-cleavable | Proteolytic degradation of antibody | Thioether | Maleimidocaproyl (MC) | nih.gov |
| Enzymatically Cleavable | Protease (e.g., Cathepsin B) | Dipeptide | Valine-Citrulline (Val-Cit) | nih.gov |
| Enzymatically Cleavable | β-glucuronidase | Glucuronide | Glucuronide-PAB | nih.gov |
| Enzymatically Cleavable | Sulfatase | Aryl sulfate | Aryl sulfate-based linkers | dtu.dk |
| pH-Sensitive | Acid hydrolysis | Hydrazone | Hydrazone linkers | nih.gov |
Preclinical Pharmacological and Biological Investigations of 6 Tert Butyl Chroman 4 One Derivatives
In Vitro Biological Activity Profiling
Enzyme Inhibition Studies
The chroman-4-one scaffold has been identified as a versatile starting point for the development of various enzyme inhibitors.
Sirtuins (SIRT2): Chroman-4-one derivatives have been extensively studied as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cellular processes and diseases. Research has shown that these compounds can act as potent and selective SIRT2 inhibitors. Structure-activity relationship (SAR) studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are crucial for inhibitory potency. Specifically, larger, electron-withdrawing substituents at the 6- and 8-positions were found to be favorable for activity.
One of the most potent inhibitors identified was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC50 value of 1.5 μM against SIRT2. Another potent derivative, 8-bromo-6-chloro-2-pentylchroman-4-one, showed an IC50 value of 4.5 μM. These compounds demonstrated high selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3.
| Compound | SIRT2 IC50 (μM) |
|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | 1.5 |
| (-)-8-bromo-6-chloro-2-pentylchroman-4-one | 1.5 |
| 8-bromo-6-chloro-2-pentylchroman-4-one (racemic) | 4.5 |
| 6-bromo-8-chloro-2-pentylchroman-4-one | 1.8 |
| 8-bromo-6-chloro-2-(pyridin-2-ylmethyl)chroman-4-one | 2.0 |
Pteridine (B1203161) Reductase 1 (PTR1): The chroman-4-one scaffold has been explored for its potential to inhibit Pteridine Reductase 1 (PTR1), a key enzyme in trypanosomatid parasites such as Trypanosoma brucei and Leishmania major. Flavonoids have been previously identified as PTR1 inhibitors, and the focus has extended to chroman-4-one analogues. One study reported the synthesis and biological evaluation of three chroman-4-one analogues, with one compound showing activity against both the PTR1 enzyme and the parasites, alongside low toxicity and a selectivity index greater than 7. The binding modes of these inhibitors have been elucidated through crystal structures of the enzyme-ligand complexes, providing a foundation for further structure-based drug design.
Beta-Glucuronidase: Beta-glucuronidase is a lysosomal enzyme that plays a role in the hydrolysis of glucuronides. Its inhibitors are investigated for their potential to mitigate drug-induced toxicities and prevent certain cancers. While various heterocyclic compounds, including coumarin (B35378) and quinoline (B57606) derivatives, have been explored as beta-glucuronidase inhibitors, specific studies focusing on 6-(tert-butyl)chroman-4-one derivatives are not extensively documented in the reviewed literature.
Rho Kinase (ROCK): Rho-associated coiled-coil-containing protein kinases (ROCKs) are targets for diseases like diabetic retinopathy. Derivatives of 4H-chromen-4-one have been identified as a new class of ROCK inhibitors. One particularly active compound, 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl), demonstrated excellent selectivity and potency for ROCK I (IC50=0.014 µM) and ROCK II (IC50=0.003 µM).
DNA Gyrase and Topoisomerase IV: DNA gyrase and topoisomerase IV are essential bacterial enzymes that regulate DNA topology and are validated targets for antibiotics. Some studies have noted that chroman and chromene derivatives have exhibited DNA gyrase inhibition. For instance, the natural product daidzein, which features a chromen-4-one core, showed significant DNA gyrase inhibition with an IC50 value of 0.042 μg/mL. However, specific inhibitory data for this compound derivatives against these enzymes requires further investigation.
CYP51 (Sterol 14α-demethylase): CYP51 is a crucial enzyme in the biosynthesis of sterols in eukaryotes and is a primary target for antifungal azole drugs. The enzyme catalyzes the demethylation of sterol precursors. While extensive research exists on azole-based inhibitors of CYP51, the direct investigation of chroman-4-one derivatives as inhibitors of this enzyme is not prominently featured in the available literature.
Receptor Binding Assays and Ligand-Target Interactions
The interaction of chroman-4-one derivatives with their protein targets has been investigated using homology modeling and crystallographic studies. For SIRT2 inhibitors, a homology model revealed that the chroman-4-one scaffold fits into a well-defined, hydrophobic binding pocket. Key interactions include a hydrogen bond from the carbonyl oxygen of the inhibitor to a conserved water molecule. For a derivative with a chloride at the 6-position and a bromide at the 8-position, modeling suggested a halogen bonding interaction from the 6-position chloride to the backbone carbonyl of histidine 187, while the 8-position bromide is situated in a hydrophobic environment.
Modulation of Cellular Pathways
The enzymatic inhibition by chroman-4-one derivatives translates to the modulation of cellular signaling pathways. SIRT2 inhibitors based on the chroman-4-one scaffold have been shown to increase the acetylation level of α-tubulin in cancer cells. This indicates that the compounds engage their intended target, SIRT2 (a known α-tubulin deacetylase), within the cellular environment, leading to downstream effects that contribute to their antiproliferative activity.
Cellular Level Efficacy Assessments
Antiproliferative Effects in Cancer Cell Lines
The potential of chroman-4-one derivatives as anticancer agents has been evaluated against various human cancer cell lines. The antiproliferative effects of SIRT2 inhibitors, such as 8-bromo-6-chloro-2-pentylchroman-4-one derivatives, were tested in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. The observed antiproliferative activity was found to correlate with their SIRT2 inhibition potency, reinforcing the enzyme as a viable target for cancer therapy.
Other studies have systematically evaluated the cytotoxic effects of various chromanone derivatives against a panel of cancer cell lines, including MCF-7 (breast), DU-145 (prostate), and A549 (lung). These studies have shown diverse cytotoxic profiles, with some derivatives exhibiting enhanced selectivity for cancer cells over normal cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 8-bromo-6-chloro-2-(pyridin-2-ylmethyl)chroman-4-one | MCF-7 | 14.8 |
| A549 | 20.3 | |
| Methyl 2-((8-bromo-6-chloro-4-oxochroman-2-yl)methyl)benzoate | MCF-7 | 15.4 |
| A549 | 21.0 |
Antioxidant and Free Radical Scavenging Activities
Flavonoids and related phenolic compounds are well-known for their antioxidant properties. Chromone (B188151) and chroman-4-one derivatives have been evaluated for their ability to scavenge free radicals using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test.
Antimicrobial and Antifungal Evaluations
The chroman-4-one scaffold and its derivatives have been a subject of significant interest in the search for new antimicrobial and antifungal agents. nih.govnih.govmdpi.comijrar.org The growing resistance of pathogenic microorganisms to existing therapeutic agents necessitates the exploration of novel chemical entities. nih.govmdpi.com Studies have shown that derivatives of chroman-4-one exhibit a broad spectrum of activity against various bacterial and fungal strains. nih.govmdpi.com
Research into a series of chroman-4-one and homoisoflavonoid derivatives revealed that several compounds displayed notable antimicrobial activity. nih.govmdpi.com Specifically, certain derivatives were more potent than the standard antifungal drug fluconazole (B54011) against Candida species. mdpi.com The antimicrobial and antifungal potential of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) and, in the case of fungi, the minimum fungicidal concentration (MFC). For instance, one study reported MIC values for a chroman-4-one derivative ranging from 256 to 512 μg/mL against all tested microorganisms, with MFC values of 512 μg/mL. mdpi.com Another investigation into spiropyrrolidines tethered with chroman-4-one scaffolds also demonstrated moderate to excellent activity against screened microbes, with some compounds being more active than the standard drugs Amoxicillin and Ampicillin against Gram-negative bacteria. mdpi.com
The structural features of these derivatives play a crucial role in their biological activity. For example, the addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 was found to reduce antimicrobial activity. nih.govresearchgate.net Conversely, the presence of methoxy (B1213986) substituents at the meta position of the B ring in homoisoflavonoids enhanced bioactivity. nih.govmdpi.comresearchgate.net The incorporation of a 3-methoxybenzyl group also promoted biological activity, suggesting that activating groups on the aromatic ring can significantly improve antimicrobial efficacy. mdpi.com
| Compound | Microorganism | MIC (μg/mL) | MFC/MBC (μg/mL) | Reference |
|---|---|---|---|---|
| Compound 22 | Various | 256-512 | 512 | mdpi.com |
| Compound 18 | Various | 512 | Not Reported | mdpi.com |
| Compounds 1 and 2 | Candida species, N. glabratus | Lower than fluconazole | 256-512 | mdpi.com |
Antiparasitic Activity in Protozoan Models (e.g., Trypanosoma brucei, Leishmania infantum, Leishmania panamensis)
Derivatives of the chroman-4-one scaffold have emerged as promising candidates in the development of novel antiparasitic agents. mdpi.comscite.ai These compounds have been investigated for their efficacy against various protozoan parasites, including Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, and Leishmania species, which are responsible for leishmaniasis. mdpi.comscite.ainih.gov
A key molecular target for these compounds in trypanosomatid parasites is pteridine reductase 1 (PTR1). mdpi.comscite.ainih.gov PTR1 is an enzyme essential for the parasites' survival, as it provides a bypass for the dihydrofolate reductase (DHFR) pathway, which is a common target for antimicrobial drugs. mdpi.com Since PTR1 is present in these parasites but not in human cells, it represents an attractive target for selective drug design. mdpi.comscite.ai
Studies have shown that certain chroman-4-one analogues can effectively inhibit PTR1 from both Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). mdpi.comnih.gov For example, one synthesized chroman-4-one derivative demonstrated inhibitory activity against both enzymes and antiparasitic activity against T. brucei and Leishmania infantum. mdpi.comscite.ai This particular compound exhibited a selectivity index greater than 7, indicating a favorable toxicity profile towards host cells. mdpi.comscite.ai
Computational studies have provided insights into the mechanism of inhibition, revealing that the binding affinity of these derivatives can differ between the PTR1 enzymes of different parasite species. nih.gov For instance, one chroman-4-one derivative showed a greater binding affinity for TbPTR1 than for LmPTR1, with the binding energy being predominantly contributed by electrostatic interactions in TbPTR1. nih.gov The chroman-4-one moiety itself plays a crucial role in the activity through interactions with key active site residues. nih.gov While some derivatives show a correlation between PTR1 inhibition and antiparasitic activity, others may exert their effects through different molecular targets, highlighting the multifaceted nature of their mechanism of action. mdpi.com
| Compound | Parasite | Activity | Target | Reference |
|---|---|---|---|---|
| Compound 1 | Trypanosoma brucei, Leishmania infantum | EC50 reported, Selectivity Index > 7 | TbPTR1, LmPTR1 | mdpi.com |
| Compound 2 | Trypanosoma brucei | Comparable to Compound 1 | Likely other targets | mdpi.com |
| Compound 3 | Trypanosoma brucei | Less potent than Compound 1 | TbPTR1 | mdpi.com |
Structure-Activity Relationship (SAR) Elucidation
The biological efficacy and selectivity of this compound derivatives are intricately linked to their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent and selective compounds.
Role of the tert-Butyl Substituent on Biological Efficacy and Selectivity
The tert-butyl group at the 6-position of the chroman-4-one ring plays a significant role in modulating the biological activity of these compounds. This bulky, lipophilic substituent can influence several properties of the molecule, including its stability, solubility, and interaction with biological targets. The presence of the tert-butyl group enhances the compound's stability and solubility in organic solvents. evitachem.com
In the context of antimicrobial activity, the substitution pattern on the chromone scaffold is critical. Hybrid compounds linking the chromone scaffold to the tert-butylbenzylamino portion of the antifungal drug butenafine (B35027) have been synthesized and evaluated. nih.gov These studies highlight the importance of the tert-butyl group in achieving potent and selective antimicrobial effects. For instance, a xanthone-based compound with a tert-butylbenzylamino moiety showed promising activity against several clinically relevant fungal species, including C. auris, C. tropicalis, and C. neoformans, as well as antibacterial potency against S. aureus. nih.gov The favorable selectivity and therapeutic indexes of such compounds underscore the potential of the tert-butyl group in designing effective antimicrobial agents. nih.gov
Influence of Pyranone Ring Substituents on Pharmacological Outcomes
Modifications to the pyranone ring of the chroman-4-one scaffold have a marked effect on the pharmacological outcomes. acs.org The presence and nature of substituents at various positions of this ring system can dramatically alter the biological activity. acs.org
Even minor alterations in the chroman-4-one ring system can significantly affect the compound's activity. acs.org For example, the presence of the carbonyl group is considered an essential feature for attaining potent inhibitors of certain enzymes. acs.org The degree of saturation in the pyranone ring also plays a role; for instance, the unsaturated analogue of a particular chroman-4-one derivative was found to be only slightly less active than its saturated counterpart. acs.org
Substituents at the 2-position of the pyranone ring have been shown to influence inhibitory effects. The length and branching of an alkyl chain at this position can modulate activity, with an optimal length often observed for maximal potency. acs.org The introduction of bulky groups, such as a phenyl group, directly connected to the ring system can diminish inhibitory effects. However, introducing a spacer between the scaffold and an aromatic ring can restore or even enhance activity. acs.org Branching of an alkyl chain near the chroman-4-one ring system has also been observed to decrease inhibitory activity. acs.org
Impact of Aromatic Ring Substituents on Biological Potency
Substituents on the aromatic (benzene) ring of the chroman-4-one core are critical determinants of biological potency. mdpi.comacs.org The presence, position, and electronic nature of these substituents can profoundly influence the compound's interaction with its biological target.
Studies have shown that unsubstituted 2-alkylchroman-4-ones may lack inhibitory activity, indicating that substituents on the aromatic system are necessary for achieving inhibition. acs.org The substituent at the 6-position appears to be particularly important for activity. acs.org The electronic properties of the substituents also play a crucial role; electron-poor chroman-4-ones have been found to be generally more potent inhibitors than electron-rich compounds. acs.org For example, a derivative with a strong electron-withdrawing nitro group at the 6-position showed significantly higher activity than its unsubstituted counterpart. acs.org
In the context of antimicrobial activity, the introduction of certain groups on the aromatic ring can confer or enhance biological activity. mdpi.com For instance, the addition of a benzyl (B1604629) group to a chromanone with alkyl substitutions at the phenolic hydroxyl group can lead to varied antimicrobial activity. mdpi.com Furthermore, the presence of a deactivating group like SCF₃ at the para position of an attached aromatic ring has been shown to impart antimicrobial activity to a previously inactive precursor. mdpi.com
Mechanistic Studies at the Molecular and Cellular Level (Preclinical)
Preclinical investigations into the mechanisms of action of this compound derivatives have revealed their ability to modulate various cellular pathways and interact with specific molecular targets. The primary mechanism of action for compounds similar to 6-tert-butylchromone is often linked to their antioxidant and anti-inflammatory properties. evitachem.com
As antioxidants, these compounds can scavenge free radicals through hydrogen atom donation, thereby stabilizing reactive species and preventing cellular damage. evitachem.com Their anti-inflammatory effects may be mediated by the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes, potentially through the modulation of signaling pathways such as NF-κB. evitachem.com
In the context of antimicrobial activity, molecular modeling studies have suggested distinct mechanisms of action for different chroman-4-one derivatives against Candida albicans. For example, one derivative was predicted to inhibit cysteine synthase, while others were thought to target HOG1 kinase and FBA1, which are key proteins involved in fungal virulence and survival. nih.govmdpi.comresearchgate.net
For their antiparasitic activity, a key molecular target identified is pteridine reductase 1 (PTR1), an enzyme crucial for the survival of trypanosomatid parasites. mdpi.comscite.ai The inhibition of PTR1 disrupts the parasite's folate metabolism. Computational studies have elucidated the binding modes of these compounds to PTR1, showing that interactions with key active site residues are vital for their inhibitory effect. nih.gov The NADPH cofactor has also been shown to contribute significantly to the total binding energy in Trypanosoma brucei PTR1. nih.gov The structural and conformational analysis of the active site residues in PTR1 from different parasite species has revealed differences in rigidity, which could explain the varying potency of these inhibitors. nih.gov
It is important to note that while PTR1 is a significant target, some chroman-4-one derivatives may exert their antiparasitic effects through other mechanisms, as not all active compounds are potent inhibitors of this enzyme. mdpi.com
Identification of Specific Molecular Targets and Binding Modes
Research into chroman-4-one and its related chromen-4-one derivatives has identified several key molecular targets, suggesting potential therapeutic applications. While specific studies on this compound are limited, research on analogous structures provides insight into the scaffold's binding capabilities.
Pteridine Reductase 1 (PTR1) The chroman-4-one scaffold has been identified as a promising framework for the development of inhibitors against Pteridine Reductase 1 (PTR1), an enzyme that is a validated drug target in parasites like Trypanosoma brucei and Leishmania infantum. mdpi.com In a study of chroman-4-one analogues, the binding mode within the T. brucei PTR1 (TbPTR1) active site was elucidated through crystal structures. Key interactions for a potent derivative included:
A hydrogen bond formed between a hydroxyl group at position 6 and the NADP+ cofactor. mdpi.com
The carbonyl group at position 4 forming a hydrogen bond with the amino group of the amino acid Arginine-14 (Arg14). mdpi.com
A phenol (B47542) group attached to position 2 fits into a largely hydrophobic pocket, where it engages in a T-shaped stacking interaction with Tryptophan-221 (Trp221). mdpi.com
These interactions highlight the structural requirements for potent inhibition of this parasitic enzyme. mdpi.com
Sigma (σ) Receptors Derivatives of the related 4H-chromen-4-one scaffold have been identified as new ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. rsc.orgnih.gov These receptors are considered attractive targets for developing treatments for neurological disorders such as Alzheimer's disease and neuropathic pain. rsc.orgnih.gov Specific derivatives have shown significant affinity, with one compound, 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one, exhibiting a high affinity for the σ1 receptor (Ki value of 27.2 nM). rsc.orgnih.gov
Monoamine Oxidase B (MAO-B) Computational studies have explored chroman-4-one derivatives as potential inhibitors of Monoamine Oxidase B (MAO-B), an enzyme relevant in neurodegenerative disorders. researchgate.net Molecular docking methodologies have been used to investigate the binding interactions between the chroman-4-one scaffold and the MAO-B enzyme, suggesting this as another potential molecular target for this class of compounds. researchgate.net
Analysis of Intracellular Signaling Cascades (e.g., Apoptosis, Cell Cycle Regulation)
Detailed experimental data on the specific effects of this compound derivatives on intracellular signaling cascades such as apoptosis and cell cycle regulation are not extensively detailed in the available scientific literature. While the induction of apoptosis and the regulation of the cell cycle are common mechanisms of action for anticancer agents, specific studies linking this particular chemical series to pathways involving caspases, Bcl-2 family proteins, or cyclins have not been prominently reported. nih.govmdpi.comnih.gov
In Vivo Preclinical Efficacy Studies (Animal Models)
Information regarding in vivo preclinical studies in animal models for derivatives of this compound is limited in published research.
Evaluation in Disease-Relevant Animal Models
While some chroman-4-one derivatives have shown promising activity in vitro against parasitic targets, detailed efficacy studies in corresponding disease-relevant animal models have not been fully reported. For instance, derivatives active against T. brucei and L. infantum were evaluated for cytotoxicity on human macrophage-like cells, a necessary step before in vivo testing, but further animal studies were not described. mdpi.com
Pharmacokinetic and Pharmacodynamic Correlations in Preclinical Species
There is a lack of specific published data concerning the pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic profiles of this compound derivatives in preclinical species. Computational ADME (Absorption, Distribution, Metabolism, and Excretion) studies have been suggested as part of the evaluation of chroman-4-one derivatives for some targets, but detailed in vivo correlation studies are not available. researchgate.net
Computational Chemistry and Structural Biology Applications in 6 Tert Butyl Chroman 4 One Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a 6-(tert-butyl)chroman-4-one derivative, might interact with a biological target, typically a protein, at the atomic level.
Molecular docking simulations are instrumental in elucidating how chroman-4-one derivatives bind within the active sites of protein targets. For instance, studies on chroman-4-one-based inhibitors targeting Sirtuin 2 (SIRT2), an enzyme linked to neurodegenerative diseases and cancer, reveal specific binding modes. acs.orgnih.gov In a homology model of SIRT2, the chroman-4-one scaffold is often buried in a well-defined, hydrophobic binding pocket. helsinki.fi The carbonyl oxygen at the 4-position of the chroman-one ring is a key interaction point, frequently forming hydrogen bonds with amino acid residues like Gln142 or with conserved water molecules within the active site. acs.orghelsinki.fi
The substituents on the chroman-4-one ring play a critical role in defining the binding orientation and affinity. The bulky, hydrophobic tert-butyl group at the 6-position of this compound would be expected to occupy a hydrophobic pocket within the target's active site, contributing to binding affinity through van der Waals and hydrophobic interactions. Research on related 6-substituted chromone (B188151) and flavone (B191248) derivatives has shown the importance of this position for biological activity. For example, in a series of 6-(1-arylmethanamino)-2-phenyl-4H-chromen-4-ones, various substituents at the 6-position were found to be critical for antibacterial activity against S. aureus. researchgate.net Similarly, in SIRT2 inhibitors, substituents at the 6-position were found to be more important for activity than those at the 8-position. acs.org Docking studies on other chroman-4-one analogues against targets like the µ-opioid receptor have identified key interactions with residues such as HIS54, TYR128, and LYS303, further underscoring the ability of this scaffold to engage in specific and potent protein-ligand interactions. jmbfs.org
A key aspect of molecular docking is the prediction of binding affinity, typically expressed as a scoring function or binding energy (e.g., in kcal/mol), which estimates the strength of the protein-ligand interaction. jmbfs.org Lower binding energy values indicate a more favorable and stable interaction. Docking studies on a series of 6-substituted 3-formyl chromone derivatives against the insulin-degrading enzyme (IDE), a target for diabetes, showed that a 6-isopropyl derivative had a strong binding energy of -8.5 kcal/mol. nih.gov This highlights how substitutions on the chroman core influence binding affinity.
The conformational flexibility of the ligand is a crucial factor, as the molecule must adopt a specific three-dimensional shape (a "bioactive conformation") to fit optimally into the protein's binding site. Docking algorithms account for this by exploring various possible conformations of the ligand. In studies of chromanone derivatives targeting human serum albumin (HSA), docking methods were used to predict the mode of binding and elucidate molecular interactions with the macromolecule. nih.gov The following table presents a selection of docking results for various chroman-4-one derivatives against different protein targets, illustrating the range of binding affinities predicted by these computational methods.
| Chroman-4-one Derivative | Protein Target | Predicted Binding Affinity / Score |
|---|---|---|
| 6-isopropyl-3-formyl chromone | Insulin-Degrading Enzyme (IDE) | -8.5 kcal/mol |
| (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | Amyloid-β (Aβ) plaques | Ki = 9.98 nM |
| Substituted 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one | Cyclooxygenase-2 (COX-2) | -77.59 (Moldock Score) |
| 2-alkyl-6,8-dihalogenated-chroman-4-one | Sirtuin 2 (SIRT2) | IC50 = 1.5 µM |
Quantum Chemical and Electronic Structure Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules like this compound. These methods allow for the prediction of molecular properties that are difficult to measure experimentally and offer insights into reactivity, stability, and the nature of chemical bonds.
DFT calculations are frequently used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Theoretical investigations of various chromone derivatives have used DFT to calculate this energy gap. researchgate.netd-nb.info For a series of pharmaceutically active chromone derivatives, the calculated energy gaps were found to be relatively small (e.g., 1.590 to 1.870 eV), suggesting high biological activity. researchgate.netd-nb.info These calculations also help determine other reactivity descriptors such as electron affinity, ionization potential, and chemical hardness, which together provide a comprehensive picture of the molecule's stability and potential to participate in chemical reactions. d-nb.info The table below summarizes key quantum chemical descriptors calculated for representative chromone derivatives, illustrating how electronic properties correlate with reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| (E)-3-(((perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one (PFH) | -8.085 | -6.495 | 1.590 | 3.801 |
| (E)-3-(((2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM) | -7.908 | -6.259 | 1.649 | 4.254 |
| (E)-3-(((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) | -8.112 | -6.242 | 1.870 | 5.885 |
Beyond reactivity, DFT calculations are used to determine a molecule's electronic properties, such as the distribution of electron density, which can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which are crucial for understanding and predicting intermolecular interactions, including hydrogen bonding and electrostatic interactions with a protein target. researchgate.net
This information is foundational for pharmacophore modeling, a technique used extensively in drug design. nih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. nih.gov These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. frontiersin.org By analyzing the electronic properties and docked conformations of a series of active chroman-4-one derivatives, a common pharmacophore model can be generated. This model can then be used as a 3D query to screen large chemical databases for new, structurally diverse compounds that possess the required features and are therefore likely to be active against the target of interest. researchgate.net This combined approach of using quantum chemical calculations to inform pharmacophore modeling is a powerful strategy for identifying novel molecular candidates for drug development. nih.govresearchgate.net
Molecular Dynamics Simulations and Conformational Landscape Analysis
MD simulations are typically performed after a docking study to validate and refine the predicted binding poses. researchgate.net For a complex of a chroman-4-one derivative and its target protein, an MD simulation can track the stability of the complex over nanoseconds or even microseconds. nih.govpharmacophorejournal.com A key metric used to assess stability is the root-mean-square deviation (RMSD), which measures the average change in the displacement of a selection of atoms over time. A low and stable RMSD value for the ligand within the binding site suggests that the docking pose is stable and the ligand does not diffuse away from its binding pocket. nih.govmdpi.com For example, MD simulations of a 6-substituted chromone complexed with the insulin-degrading enzyme revealed a stable RMSD value between 0.2 and 0.5 nm, indicating a strong and stable protein-ligand complex. nih.gov
Furthermore, MD simulations allow for an exploration of the conformational landscape of both the ligand and the protein. nih.gov This analysis reveals how the protein's side chains and the ligand's flexible groups can adapt to one another to maintain favorable interactions. mdpi.com This dynamic interplay, which is missed in static docking, is crucial for a complete understanding of molecular recognition. By analyzing the trajectory of the simulation, researchers can identify the most populated conformations and the key intermolecular interactions (like hydrogen bonds or hydrophobic contacts) that persist over time, providing a more accurate and realistic model of the binding event. pharmacophorejournal.comresearchgate.net
In Silico ADME Prediction for Lead Optimization
In the process of drug discovery, lead optimization is a critical phase where the physicochemical and pharmacokinetic properties of a lead compound are refined to improve its efficacy and safety. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties plays a pivotal role in this stage. For derivatives of this compound, computational models are employed to forecast their behavior within a biological system, allowing researchers to prioritize compounds with favorable drug-like characteristics.
ADME studies on chroman-4-one derivatives have provided valuable insights into their pharmacokinetic profiles. researchgate.net These computational analyses help in assessing properties such as oral bioavailability, blood-brain barrier penetration, and metabolic stability. For instance, in silico tools can predict whether a compound adheres to established guidelines for drug-likeness, such as Lipinski's Rule of Five, which helps in the selection of candidates with a higher probability of success in clinical trials. researchgate.net By modifying the this compound structure and calculating the resulting changes in ADME parameters, chemists can strategically design molecules with improved absorption and distribution, while minimizing undesirable metabolic pathways or rapid excretion. This iterative process of virtual screening and structural modification is essential for optimizing the therapeutic potential of this class of compounds.
Table 1: Representative In Silico ADME Parameters for a Hypothetical this compound Derivative This table is interactive. You can sort the data by clicking on the column headers.
| Parameter | Predicted Value | Desirable Range | Implication for Lead Optimization |
|---|---|---|---|
| Molecular Weight ( g/mol ) | 218.28 | < 500 | Good for absorption |
| LogP (Octanol/Water Partition) | 3.2 | < 5 | Optimal lipophilicity for cell membrane permeability |
| Hydrogen Bond Donors | 0 | < 5 | Favorable for oral bioavailability |
| Hydrogen Bond Acceptors | 2 | < 10 | Favorable for oral bioavailability |
| Topological Polar Surface Area (Ų) | 26.3 | < 140 | Good indication for cell permeability |
| Aqueous Solubility (logS) | -3.5 | > -4 | Moderate solubility |
| Blood-Brain Barrier (BBB) Permeation | High | High/Low (Target Dependent) | Suggests potential for CNS activity |
| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor | Lower risk of drug-drug interactions |
Homology Modeling and Virtual Screening Approaches
When the three-dimensional structure of a biological target is unknown, homology modeling provides a powerful method to construct a reliable protein model based on the known structure of a homologous protein. This approach is particularly useful in the study of this compound derivatives when their target's crystal structure has not been experimentally determined. Once a homology model is built and validated, it can be used for virtual screening, a computational technique that involves docking a large library of compounds into the active site of the target protein to identify potential hits.
Virtual screening has been successfully applied to the broader class of chroman-4-ones to discover inhibitors for various enzymes. researchgate.net For example, molecular docking studies have been used to investigate the binding interactions between chroman-4-one derivatives and enzymes like monoamine oxidase-B (MAO-B), highlighting key interactions that contribute to their inhibitory activity. researchgate.net This structure-based drug design approach allows for the rational design of new this compound derivatives with enhanced potency and selectivity. By analyzing the docking poses and binding energies of virtual hits, researchers can understand the structure-activity relationships (SAR) and prioritize the synthesis of the most promising candidates. acs.org This significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.
Table 2: Example of Virtual Screening Results for Chroman-4-one Derivatives Against a Target Protein This table is interactive. You can sort the data by clicking on the column headers.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |
|---|---|---|---|---|
| Chromanone-A | MAO-B | -8.5 | Tyr398, Tyr435 | High |
| Chromanone-B | SIRT2 | -7.9 | Phe96, Ile117 | Moderate |
| Chromanone-C | COX-2 | -9.2 | Arg120, Tyr355 | High |
| Chromanone-D | MAO-B | -7.1 | Cys172, Gln206 | Moderate |
Emerging Research Frontiers and Future Perspectives for the 6 Tert Butyl Chroman 4 One Scaffold
Development of Novel Therapeutic Lead Compounds (Preclinical Focus)
The chroman-4-one scaffold is a versatile starting point for the development of novel therapeutic agents due to the wide range of pharmacological activities exhibited by its derivatives. Preclinical research has demonstrated the potential of this scaffold in various disease areas. For instance, substituted chroman-4-one derivatives have been synthesized and evaluated as selective inhibitors of SIRT2, an enzyme implicated in aging-related neurodegenerative disorders.
Structure-activity relationship (SAR) studies on chroman-4-one analogs have revealed that substitutions at various positions on the ring system are crucial for biological activity. Research into SIRT2 inhibitors found that larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one ring were favorable for high potency. While this study focused on halo-substituents, the principle suggests that a bulky group like tert-butyl at the 6-position could significantly influence target engagement. Other modifications, such as the introduction of benzylidene groups, have led to the development of lead compounds for novel α-glucosidase inhibitors with potential antidiabetic effects. The 6-(tert-Butyl)chroman-4-one scaffold, therefore, represents a promising platform for generating new preclinical candidates by systematically exploring substitutions at other positions (e.g., C2, C3, C7) to optimize potency and selectivity for a given biological target.
Table 1: Examples of Preclinical Activity of Substituted Chroman-4-one Derivatives
| Derivative | Substitution Pattern | Preclinical Target/Activity | Reference |
|---|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | 2-pentyl, 6-bromo, 8-bromo | SIRT2 Inhibition | |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 2-pentyl, 6-chloro, 8-bromo | SIRT2 Inhibition | |
| Benzylidene-4-chromanone derivatives | Varied substitutions | α-glucosidase Inhibition |
Exploration of Polypharmacology and Multi-Targeting Strategies
Complex multifactorial diseases, such as Alzheimer's disease (AD), often require therapeutic approaches that can modulate multiple biological targets simultaneously. Polypharmacology, the design of single chemical entities that act on multiple targets, has emerged as a key strategy in modern drug discovery. The chroman-4-one and the closely related chromone (B188151) scaffolds are considered ideal frameworks for developing such multi-target-directed ligands (MTDLs).
Research has shown that by attaching appropriate pharmacophores to the chroman-4-one core via linkers, it is possible to create compounds with a balanced profile against several disease-relevant targets. For example, a series of 6-substituted chromanone derivatives were designed to target neuroinflammation and neurodegeneration in AD. One derivative, featuring an azepane moiety connected to the 6-position through an ether linkage, demonstrated inhibitory activity against human acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B, while also showing high affinity for both σ1 and σ2 receptors. This highlights the potential of the 6-position of the chroman-4-one scaffold as a key attachment point for linkers and pharmacophores aimed at achieving a desired multi-target profile. The 6-(tert-butyl) group itself could serve as an anchor or a lipophilic domain that contributes to binding at one target, while modifications elsewhere on the scaffold confer activity at others.
Integration with High-Throughput Screening and Combinatorial Chemistry
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of millions of chemical compounds for their effect on a specific biological target. This process is greatly facilitated by combinatorial chemistry, which enables the synthesis of large libraries of structurally related compounds. The chroman-4-one scaffold is particularly well-suited for these approaches. Its "privileged" status and the availability of efficient synthetic routes make it an excellent candidate for the creation of diverse chemical libraries.
The synthesis of chroman-4-one derivatives can be achieved through efficient, often one-step procedures that are amenable to automation and parallel synthesis. Starting with the this compound core, combinatorial libraries can be generated by introducing a wide variety of building blocks at other positions of the scaffold (e.g., C2, C3, C7, and C8). These libraries can then be subjected to HTS campaigns to identify "hits"—compounds that show activity against a target of interest. This integrated approach accelerates the discovery of novel lead compounds for a wide range of therapeutic areas, from cancer to infectious diseases.
Table 2: Conceptual Combinatorial Library Design from a this compound Scaffold
| Scaffold Position | Potential Building Blocks (Examples) | Desired Properties |
|---|---|---|
| C2 | Alkyl chains, Aryl groups, Heterocycles | Modulate potency, selectivity, metabolic stability |
| C3 | Amines, Amides, Alcohols, Cyano groups | Introduce hydrogen bonding capability, alter polarity |
| C7 | Hydroxyl, Methoxy (B1213986), Halogens | Fine-tune electronic properties, solubility |
| C8 | Halogens, Small alkyl groups | Modulate lipophilicity and target interaction |
Advanced Spectroscopic and Structural Elucidation Techniques in Research
The precise characterization of molecular structure and its interaction with biological targets is fundamental to drug design. Advanced analytical techniques are indispensable for the study of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and purity of synthesized compounds. Mass Spectrometry (MS) provides accurate molecular weight determination and fragmentation patterns that further aid in structural confirmation.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), offers detailed information about the functional groups and bonding within the molecule. These experimental data are often complemented by computational methods, such as Density Functional Theory (DFT), which can predict molecular geometry, vibrational frequencies, and electronic properties, providing a deeper understanding of the molecule's characteristics. Furthermore, X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a compound and, crucially, to visualize its binding mode within the active site of a protein target. This structural insight is invaluable for understanding structure-activity relationships and for guiding the rational design of more potent and selective analogs.
Table 3: Application of Spectroscopic and Structural Techniques
| Technique | Information Obtained | Relevance to Research |
|---|---|---|
| NMR Spectroscopy | Connectivity of atoms, chemical environment | Confirms identity and purity of synthesized compounds |
| Mass Spectrometry (MS) | Molecular weight, elemental composition | Verifies molecular formula |
| FT-IR / FT-Raman | Functional groups, vibrational modes | Characterizes chemical bonds and molecular structure |
| UV-Visible Spectroscopy | Electronic transitions | Studies electronic properties and conjugation |
| X-ray Crystallography | 3D atomic coordinates, molecular conformation | Elucidates solid-state structure and target-ligand interactions |
| DFT Calculations | Optimized geometry, electronic structure, predicted spectra | Complements experimental data, provides theoretical insight |
Design of Probes for Chemical Biology Investigations
Chemical probes are small molecules designed to interrogate biological systems by selectively modulating the function of a specific protein target. High-quality probes are essential tools for validating new drug targets and elucidating complex biological pathways. The this compound scaffold can serve as an excellent starting point for the design of such probes.
To function as a probe, a molecule typically requires a "handle"—a chemically tractable functional group that allows for the attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups for target identification. A chemical probe based on this compound could be designed by introducing a functional group, such as an alkyne or an azide (B81097) for "click chemistry," at a position that does not interfere with its binding to the target protein. This would allow the probe to be used in a variety of applications, including cellular imaging to visualize its subcellular localization, affinity chromatography to pull down and identify its binding partners, and activity-based protein profiling to map its interactions within the proteome. The development of such probes would significantly advance the study of the biological roles of any identified targets.
Q & A
Q. Table 1. Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Condition | Reference |
|---|---|---|---|---|
| Aldol Condensation | 75 | 98 | N₂, 70°C, 12 h | |
| Michael Addition | 68 | 95 | RT, 24 h | |
| Microwave-Assisted | 88 | 99 | 100°C, 2 h |
Q. Table 2. Analytical Techniques for Structural Validation
| Technique | Parameter Measured | Typical Value | Reference |
|---|---|---|---|
| SC-XRD | Dihedral Angle (C6-C4) | 85.3° | |
| HRMS | Molecular Ion [M+H]+ | 235.1543 (calc.) | |
| DSC | Melting Point | 238 K |
Guidance for Research Design
- Formulating Questions : Align hypotheses with substituent effects (e.g., "How does the tert-butyl group at C6 influence chromanone binding to COX-2?"). Avoid overly broad questions (e.g., "What is the bioactivity of chromanones?") .
- Addressing Contradictions : Use multivariate analysis to isolate variables (e.g., solvent vs. temperature effects) and validate findings with orthogonal methods (e.g., NMR + XRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
